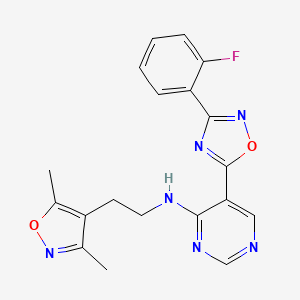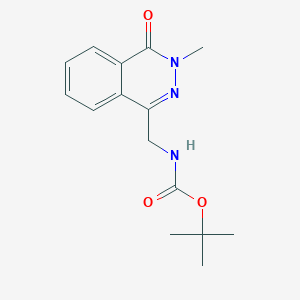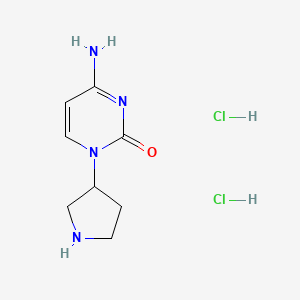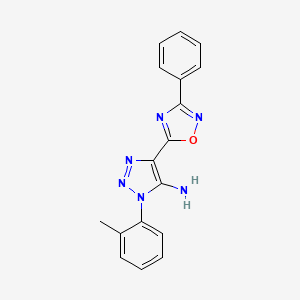![molecular formula C22H21N5 B2502130 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902025-39-2](/img/structure/B2502130.png)
5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines is a topic of interest due to their biological activities, particularly as inhibitors of mycobacterial ATP synthase, which is relevant for the treatment of Mycobacterium tuberculosis. Paper describes the design and synthesis of a series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which are structurally related to the compound . The synthesis involved various substituents to explore structure–activity relationships, with some compounds showing potent in vitro growth inhibition of M.tb.
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been extensively studied. For instance, paper reports on the synthesis and characterization of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, which was analyzed using X-ray diffraction and density functional theory (DFT) methods. The study provided detailed geometric parameters and vibrational wavenumbers, which are crucial for understanding the molecular structure and properties of such compounds.
Chemical Reactions Analysis
The reactivity of pyrazolo[1,5-a]pyrimidines has been explored in various studies. Paper discusses the synthesis of a thiazolo[3,2-a]pyrimidine derivative and its transformation into related fused heterocyclic systems, demonstrating the versatility of these compounds in chemical reactions. Similarly, paper describes the synthesis of pyrazoles from hydrazinopyrimidines and their fragmentation under electrospray ionization, indicating the potential for diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. The study in paper not only provided structural insights but also investigated the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are indicative of the compound's reactivity and interaction with other molecules. These properties are essential for understanding the behavior of the compound in various environments and potential applications in medicinal chemistry.
Case Studies and Biological Evaluation
Several papers report on the biological evaluation of pyrazolo[1,5-a]pyrimidines and related compounds. Paper highlights the potential of these compounds as inhibitors of M.tb, while paper identifies pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel antiproliferative agents with selectivity for p21-deficient cells. Paper discusses the synthesis of pyrazolo[3,4-b]pyridine derivatives and their screening for anticancer activity, with some compounds showing promising bioactivity. These case studies demonstrate the therapeutic potential of pyrazolo[1,5-a]pyrimidines in treating various diseases.
Applications De Recherche Scientifique
Review on Heterocyclic Aromatic Amines in Biological Matrices
A review on the analysis of heterocyclic aromatic amines (HAAs) like PhIP and their metabolites in biological matrices emphasizes their carcinogenic effects and the importance of quantitative and qualitative analyses for studying biological effects and exposures. Analytical techniques, especially liquid chromatography coupled with mass spectrometry, have been developed for sensitive and selective analysis of these compounds in food products and biological samples (Teunissen et al., 2010).
Importance of Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to the compound , is highlighted for its wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship studies have attracted attention, indicating room for further exploitation in developing potential drug candidates (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Heterocycles
The application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which share a common heterocyclic framework with the compound , demonstrates the significance of these scaffolds in medicinal and pharmaceutical industries. This review covers synthetic pathways employing various catalysts, indicating the versatility and applicability of such structures in lead molecule development (Parmar et al., 2023).
Synthesis of Heterocycles Using Privileged Scaffolds
Another study discusses the chemistry of derivatives as privileged scaffolds in synthesizing heterocycles, which are crucial in drug discovery. This highlights the structural reactivity and applications in heterocyclic and dyes synthesis, suggesting the potential for innovative transformations involving similar compounds (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
5-methyl-3-phenyl-6-prop-2-enyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-3-8-19-16(2)26-22-20(18-10-5-4-6-11-18)15-25-27(22)21(19)24-14-17-9-7-12-23-13-17/h3-7,9-13,15,24H,1,8,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERHUKJTHQUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCC3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)

